2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside
Description
2S-Amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside is a glycoside characterized by a beta-D-glucopyranosyl unit linked to an 18-carbon aliphatic chain featuring conjugated double bonds (4E,8E), an amino group at the C2 position, and a hydroxyl group at the C3 position. This unique structure differentiates it from conventional glycosides, which typically incorporate aromatic or triterpenoid aglycones.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3R,4E,8E)-2-amino-3-hydroxyoctadeca-4,8-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h10-11,14-15,18-24,26-30H,2-9,12-13,16-17,25H2,1H3/b11-10+,15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRVJNPAUIAOKZ-ONHJFEJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Specific synthetic routes and reaction conditions can vary, but they generally include:
Protection of Hydroxy Groups: Using protecting groups such as silyl ethers to protect hydroxy groups during the synthesis.
Formation of Glycosidic Bonds: Utilizing glycosyl donors and acceptors under acidic or basic conditions to form the glucopyranoside moiety.
Deprotection: Removing protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for 2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to streamline production.
Chemical Reactions Analysis
Types of Reactions
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the amino group may yield primary amines.
Scientific Research Applications
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their activity and function. The glucopyranoside moiety may also play a role in the compound’s bioavailability and cellular uptake.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its aliphatic aglycone with amino and hydroxy substituents. Below is a comparative analysis with analogous glycosides:
Biological Activity
2S-amino-3R-hydroxy-4E,8E-octadecadienyl, beta-D-glucopyranoside is a complex glycosylated amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, hydroxyl groups, and a long-chain fatty acid moiety. Understanding its biological activity is crucial for exploring its therapeutic potential in various fields, including oncology and metabolic disorders.
Chemical Structure
The chemical structure of 2S-amino-3R-hydroxy-4E,8E-octadecadienyl, beta-D-glucopyranoside can be represented as follows:
This structure includes:
- An amino group (NH2)
- Hydroxyl groups (OH)
- A glucopyranoside moiety
Antioxidant Properties
Research indicates that compounds similar to 2S-amino-3R-hydroxy-4E,8E-octadecadienyl, beta-D-glucopyranoside exhibit significant antioxidant activity. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that the compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest in therapeutic development.
Metabolic Regulation
The compound's structure suggests potential interactions with metabolic pathways. It may influence lipid metabolism and glucose homeostasis, making it a candidate for studying metabolic disorders such as diabetes and obesity.
Case Studies
- Case Study on Antioxidant Activity : A study demonstrated that a related compound reduced oxidative stress markers in diabetic rats, suggesting potential benefits in managing diabetes-related complications.
- Inflammation Modulation : In vitro studies indicated that 2S-amino-3R-hydroxy-4E,8E-octadecadienyl, beta-D-glucopyranoside significantly decreased the production of pro-inflammatory cytokines in macrophage cultures.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Evidence |
|---|---|---|
| Antioxidant | Scavenging free radicals | In vivo studies in diabetic models |
| Anti-inflammatory | Inhibition of cytokine production | In vitro studies on macrophages |
| Metabolic regulation | Modulation of lipid and glucose metabolism | Observational studies in metabolic syndrome |
Q & A
Q. How can researchers address reproducibility challenges in synthetic protocols?
- Methodological Answer : Standardize reaction conditions (e.g., anhydrous solvents, controlled humidity) and document all parameters (e.g., equivalents of catalysts, temperature ramps). Use robotic synthesis platforms for batch consistency. Publish raw NMR and MS data in open-access repositories to enable cross-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
